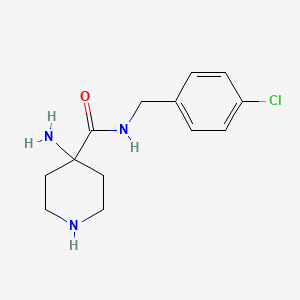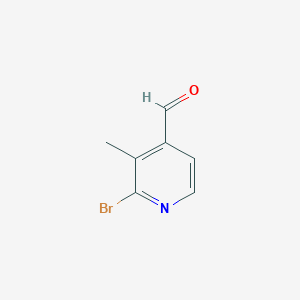![molecular formula C17H10ClN5O3 B12956124 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956124.png)
8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α-haloketones to form the triazole ring.
Substitution Reactions: The triazole intermediate undergoes substitution reactions with various aryl halides to introduce the phenyl and nitrophenyl groups.
Chlorination: The final step involves the chlorination of the triazole ring to introduce the chlorine atom at the 8-position.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chlorine atom.
科学研究应用
Chemistry
In chemistry, 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolopyrazines exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound serves as a scaffold for designing new drugs. Its derivatives have been explored for their potential to inhibit specific enzymes and receptors, making them candidates for treating diseases such as cancer and diabetes .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. For example, its derivatives have been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism .
相似化合物的比较
Similar Compounds
Triazolopyrimidines: These compounds share a similar triazole ring structure but differ in the fused ring system.
Pyrazolopyridines: These compounds have a pyrazole ring fused with a pyridine ring, offering different chemical and biological properties.
Uniqueness
8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
分子式 |
C17H10ClN5O3 |
|---|---|
分子量 |
367.7 g/mol |
IUPAC 名称 |
8-chloro-2-(4-nitrophenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C17H10ClN5O3/c18-15-16-20-22(12-6-8-13(9-7-12)23(25)26)17(24)21(16)10-14(19-15)11-4-2-1-3-5-11/h1-10H |
InChI 键 |
XMVQZMUBVVJZHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)








![Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12956122.png)
![8-chloro-2-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12956123.png)

![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B12956136.png)

